Isocyasterone
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Overview
Description
Isocyasterone is a naturally occurring ecdysteroid, a class of compounds known for their role in the molting and metamorphosis of insects. It is isolated from plants such as Cyathula capitata and Ajuga reptans var. atropurpurea . Ecdysteroids, including this compound, are structurally similar to androgens and have been studied for their potential biological and medicinal properties .
Preparation Methods
Isocyasterone can be synthesized through the biosynthesis of sterols and ecdysteroids in plants like Ajuga reptans var. atropurpurea . The process involves feeding labeled sterol substrates to the plant’s hairy roots, which then convert these substrates into various ecdysteroids, including this compound
Chemical Reactions Analysis
Isocyasterone undergoes various chemical reactions typical of ecdysteroids. These reactions include:
Oxidation: this compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the steroid backbone, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are hydroxylated and reduced derivatives of this compound .
Scientific Research Applications
Isocyasterone has several scientific research applications:
Mechanism of Action
Isocyasterone exerts its effects by mimicking the action of ecdysteroids in insects. It binds to ecdysone receptors, triggering a cascade of molecular events that lead to molting and metamorphosis . The molecular targets include various transcription factors and enzymes involved in the ecdysteroid signaling pathway .
Comparison with Similar Compounds
Isocyasterone is similar to other ecdysteroids such as cyasterone, 20-hydroxyecdysone, and 29-norcyasterone . it is unique in its specific structural features and biological activity. For instance, cyasterone and 20-hydroxyecdysone are more commonly studied and have broader applications, while this compound is more specialized in its effects on insect metamorphosis .
Similar compounds include:
- Cyasterone
- 20-Hydroxyecdysone
- 29-Norcyasterone
Properties
CAS No. |
54082-42-7 |
---|---|
Molecular Formula |
C29H44O8 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(3R,4S,5R)-4-[(2R,3S)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15-,16+,17+,19+,21-,22+,23+,24-,26-,27-,28+,29-/m1/s1 |
InChI Key |
NEFYSBQJYCICOG-KBTANIATSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](OC1=O)C)C[C@H]([C@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |
Origin of Product |
United States |
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